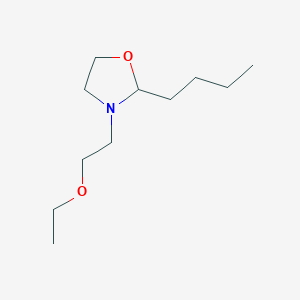
6-Hydroxyhexa-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyhexa-2,4-dienamide is an organic compound characterized by the presence of a hydroxyl group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexa-2,4-dienamide can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically involves the use of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyhexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH) for ether formation.
Major Products
Oxidation: Formation of 6-oxohexa-2,4-dienamide.
Reduction: Formation of hexane derivatives.
Substitution: Formation of 6-alkoxyhexa-2,4-dienamide or 6-acyloxyhexa-2,4-dienamide.
Applications De Recherche Scientifique
6-Hydroxyhexa-2,4-dienamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of biologically active compounds and functional materials.
Industry: Utilized in the development of fluorescent materials and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 6-Hydroxyhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system allow it to participate in various biochemical reactions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features enable it to interact with cellular membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pellitorine: A natural compound with a 2,4-dienamide moiety, known for its antibacterial and anticancer activities.
Piperovatine: Another natural dienamide with anti-inflammatory and antifungal properties.
Trichostatin A: A dienamide used as a histone deacetylase inhibitor in cancer research.
Uniqueness
6-Hydroxyhexa-2,4-dienamide is unique due to its specific hydroxyl group and conjugated diene system, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
183815-43-2 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
6-hydroxyhexa-2,4-dienamide |
InChI |
InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5-8/h1-4,8H,5H2,(H2,7,9) |
Clé InChI |
CGPSCTVAKDVHTD-UHFFFAOYSA-N |
SMILES canonique |
C(C=CC=CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)


![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)
![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)
![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)

![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)

acetamido}benzoic acid](/img/structure/B12553164.png)
